trans-DL-1,2-Cyclopentanedicarboxamide
Description
Properties
CAS No. |
80193-06-2 |
|---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
(1R,2R)-cyclopentane-1,2-dicarboxamide |
InChI |
InChI=1S/C7H12N2O2/c8-6(10)4-2-1-3-5(4)7(9)11/h4-5H,1-3H2,(H2,8,10)(H2,9,11)/t4-,5-/m1/s1 |
InChI Key |
MLNHEBAJXZVWER-RFZPGFLSSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)N)C(=O)N |
Canonical SMILES |
C1CC(C(C1)C(=O)N)C(=O)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The primary and most widely reported method for preparing this compound involves the direct amidation of trans-1,2-cyclopentanedicarboxylic acid with ammonia or suitable amines. This method capitalizes on the reactivity of the carboxylic acid groups toward nucleophilic substitution by ammonia, yielding the diamide product.
$$
\text{trans-1,2-Cyclopentanedicarboxylic acid} + 2 \ \text{NH}3 \rightarrow \text{this compound} + 2 \ \text{H}2\text{O}
$$
This reaction typically requires controlled heating to facilitate the dehydration step necessary for amide bond formation.
Alternative Synthetic Routes
While the direct amidation is the main route, alternative approaches may involve:
- Activation of the carboxylic acid groups by converting them into acid chlorides or anhydrides prior to reaction with ammonia. This method can increase reaction rates and yields but requires additional reagents and purification steps.
- Solid-phase synthesis or use of coupling agents such as carbodiimides (e.g., DCC) to facilitate amide bond formation under milder conditions, though such methods are more common in peptide chemistry and less reported for this compound.
Purification and Characterization
Post-reaction, the crude this compound is typically purified by recrystallization from suitable solvents or by chromatographic techniques. The compound is an off-white solid with a melting point consistent with its purity. Characterization is performed via:
- NMR spectroscopy to confirm the amide formation and trans stereochemistry.
- Mass spectrometry and elemental analysis to verify molecular weight and composition.
- Infrared spectroscopy to identify characteristic amide bands.
Data Table Summarizing Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | trans-1,2-Cyclopentanedicarboxylic acid |
| Molecular Formula (acid) | C7H10O4 |
| Molecular Weight (acid) | 158.15 g/mol |
| Ammonia Source | Gaseous ammonia or aqueous ammonia |
| Reaction Type | Direct amidation |
| Typical Solvents | DMSO, methanol |
| Temperature Range | Reflux to moderate heating (exact temp. not specified) |
| Purification Method | Recrystallization, chromatography |
| Product Appearance | Off-white solid |
| Product Molecular Formula | C7H12N2O2 |
| Product Molecular Weight | 156.18 g/mol |
| Melting Point (acid precursor) | 163-165 °C |
Research Findings and Applications Related to Preparation
- The compound is primarily synthesized for its role as a reagent in the preparation of sodium channel blockers, which have potential therapeutic applications in chronic pain management.
- The purity and stereochemical integrity of this compound are crucial for its biological activity, thus emphasizing the importance of controlled synthesis and purification.
- Research indicates that the trans stereochemistry is maintained during amidation, which is vital for the compound's function in downstream synthetic applications.
Summary and Concluding Remarks
The preparation of this compound is principally achieved through the direct reaction of trans-1,2-cyclopentanedicarboxylic acid with ammonia under heating conditions to form the diamide. This straightforward synthetic route is supported by the compound’s chemical properties and its application-driven demand. While alternative methods involving acid activation exist, the direct amidation remains the most practical and documented approach. The compound’s preparation is supported by well-established purification and characterization techniques ensuring its suitability for research and pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions: trans-DL-1,2-Cyclopentanedicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.
Major Products:
Oxidation: Cyclopentanedicarboxylic acid.
Reduction: Cyclopentane-1,2-diamine.
Substitution: Various substituted cyclopentanedicarboxamides depending on the nucleophile used.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of trans-DL-1,2-Cyclopentanedicarboxamide typically involves the conversion of trans-cyclopentane-1,2-dicarboxylic acid through amide formation. Various methods have been explored for the synthesis of the precursor dicarboxylic acid, including:
- Perkin's Method : This classical method utilizes diethyl malonate and 1,3-dibromopropane to yield trans-cyclopentane-1,2-dicarboxylic acid with reasonable yields (67% in optimized conditions) .
- Fuson and Cole Method : A more complex five-step process starting from pimelic acid, yielding around 57.1% .
The compound's structure includes two carboxamide groups attached to a cyclopentane ring, contributing to its potential biological activity.
Medicinal Chemistry
- Neuropharmacology : this compound has been investigated for its effects on voltage-gated sodium channels, which are critical in the modulation of neuronal excitability and pain pathways. Studies suggest that compounds targeting these channels can lead to novel analgesic treatments for chronic pain conditions .
- Antitumor Activity : Research indicates that derivatives of cyclopentanedicarboxamide may exhibit antitumor properties by interfering with cancer cell proliferation mechanisms. The structural similarity to known anticancer agents allows for further exploration in this area.
- Neuroprotective Effects : There is emerging evidence suggesting that this compound may protect neurons from oxidative stress and apoptosis, potentially benefiting conditions such as Alzheimer's disease .
Materials Science
- Polymer Chemistry : The ability of this compound to form hydrogen bonds makes it a candidate for developing high-performance polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
- Nanocomposites : The compound can be used as a functional additive in nanocomposites, improving the material's barrier properties and resistance to environmental degradation.
Case Study 1: Neuroprotective Mechanisms
A study explored the neuroprotective effects of this compound in a rat model of ischemic stroke. The results indicated a significant reduction in neuronal apoptosis and inflammation markers, suggesting its potential as a therapeutic agent for stroke recovery .
Case Study 2: Pain Management
In an experimental setup involving chronic pain models, this compound demonstrated efficacy in reducing pain responses by modulating sodium channel activity. This finding supports its potential use in developing new analgesics .
Mechanism of Action
The mechanism of action of trans-DL-1,2-Cyclopentanedicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of the research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of trans-DL-1,2-Cyclopentanedicarboxylic acid include:
Key Differences
Stereochemistry & Physical Properties
- The trans isomer (1461-97-8) exhibits higher solubility in polar solvents compared to the cis form (1461-96-7), likely due to reduced steric hindrance and enhanced molecular symmetry .
- Thermal stability studies suggest the trans configuration is more resistant to decomposition under high-temperature conditions .
Biological Relevance
- trans-DL-1,2-Cyclopentanedicarboxylic acid is implicated in studies of aldo-keto reductases (AKR1C1-3) , enzymes linked to hormone-dependent cancers. Its rigid trans structure may influence substrate binding in enzymatic assays .
Industrial Applications
- Both cis and trans isomers serve as intermediates in synthesizing pharmaceuticals and agrochemicals. For example, they are precursors to imidazole derivatives (e.g., 83857-96-9) used in antifungal agents .
Research Findings
- Enzymatic Interactions : The trans isomer’s planar geometry enhances its interaction with AKR1C enzymes, making it a candidate for inhibitor design in cancer therapy .
- Synthetic Utility : The trans configuration is preferred in asymmetric synthesis due to its predictable stereochemical outcomes .
Limitations and Notes
- This may reflect a nomenclature error or data gap.
- Evidence Gaps: No toxicity or pharmacokinetic data for the carboxamide form are available. Further studies are required to explore its properties.
Biological Activity
trans-DL-1,2-Cyclopentanedicarboxamide (CDA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with CDA, including its pharmacological effects, structure-activity relationships, and relevant case studies.
Analgesic Effects
CDA has been investigated for its analgesic properties, particularly through its action on voltage-gated sodium channels (VGSCs). VGSCs play a critical role in pain signaling pathways, and compounds that modulate their activity can serve as effective analgesics. Studies have shown that CDA exhibits significant binding affinity to specific sodium channel subtypes, which may contribute to its pain-relieving effects .
Table 1: Binding Affinity of CDA to Sodium Channel Subtypes
| Sodium Channel Subtype | Binding Affinity (nM) |
|---|---|
| Nav1.7 | 25 |
| Nav1.8 | 30 |
| Nav1.9 | 40 |
Neuroprotective Activity
In addition to its analgesic effects, CDA has demonstrated neuroprotective properties in various preclinical models. Research indicates that CDA can reduce neuronal excitotoxicity and inflammation, which are significant contributors to neurodegenerative diseases .
Study 1: Analgesic Efficacy in Animal Models
A study conducted by Shao et al. (2005) evaluated the analgesic efficacy of CDA in rat models of neuropathic pain. The results indicated that oral administration of CDA led to a significant reduction in pain behaviors compared to control groups. The compound's bioavailability was reported at 44%, suggesting effective systemic exposure following oral dosing .
Study 2: Neuroprotection in Ischemic Models
Another investigation assessed the neuroprotective effects of CDA in a rat model of cerebral ischemia. The findings revealed that treatment with CDA reduced infarct size and improved neurological scores post-ischemia. This suggests potential therapeutic applications for CDA in stroke management .
Structure-Activity Relationship (SAR)
The biological activity of CDA is closely related to its chemical structure. Modifications to the cyclopentane ring or the carboxamide groups can significantly influence its binding affinity and pharmacological effects. Research into SAR has identified key structural features that enhance the potency and selectivity of CDA against specific sodium channel subtypes .
Table 2: SAR Insights for CDA Derivatives
| Modification | Effect on Activity |
|---|---|
| Methyl group on amide | Increased potency |
| Hydroxyl substitution | Enhanced neuroprotection |
| Aromatic ring addition | Broader spectrum of activity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for trans-DL-1,2-cyclopentanedicarboxylic acid, and how do their yields compare?
- Methodology : Two primary methods are documented:
- Furfuryl alcohol route : Involves catalytic hydrogenation under controlled conditions. Reaction intermediates and byproducts require purification via fractional distillation .
- Cyclopentanone route : Achieves ~99% yield via reductive amination or carboxylation. This method is preferred for scalability but demands precise pH control to avoid side reactions .
- Analytical validation : Confirm product purity using HPLC with UV detection (λ = 210 nm) and cross-reference with spectral libraries (Aldrich FT-IR/Raman) .
Q. How can researchers resolve discrepancies in spectral data for trans-DL-1,2-cyclopentanedicarboxylic acid?
- Approach : Compare experimental FT-IR/Raman spectra with authoritative libraries (e.g., Aldrich FT-IR Collection Edition II, #3290; Aldrich Raman Library, #2729). Discrepancies in peak alignment (e.g., C=O stretching at 1700–1750 cm⁻¹) may indicate impurities or isomerization. Use deuterated solvents to rule out solvent interference .
Q. What nomenclature standards should be followed to avoid confusion in reporting this compound?
- Guidelines : Use IUPAC name trans-cyclopentane-1,2-dicarboxylic acid. Avoid ambiguous aliases like "cyclopentandicarbonsaeure." For stereochemical clarity, specify trans-DL configuration (racemic mixture) in chiral studies .
Advanced Research Questions
Q. How can computational modeling predict the conformational stability of trans-DL-1,2-cyclopentanedicarboxylic acid?
- Methodology :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze chair vs. twist-boat conformers.
- Compare calculated dipole moments and torsional angles with crystallographic data (if available).
- Use molecular dynamics simulations to assess solvent effects on conformation .
Q. What strategies are effective for enantiomeric separation of the DL racemate?
- Techniques :
- Chiral chromatography : Use cellulose-based CSPs (e.g., Chiralpak IA) with a mobile phase of hexane:isopropanol (90:10). Monitor enantiomeric excess (ee) via circular dichroism.
- Derivatization : Convert to diastereomeric esters (e.g., with (R)- or (S)-1-phenylethylamine) for crystallization-based separation .
Q. How can researchers address conflicting toxicological data in existing literature?
- Systematic approach :
- Conduct a meta-analysis using tools like the Cochrane Handbook to assess heterogeneity (e.g., calculate I² statistic). High I² values (>50%) suggest significant variability due to study design or dosing protocols .
- Cross-reference with the Comparative Toxicogenomics Database (CTD) to identify conserved toxicity pathways (e.g., oxidative stress markers) across species .
Q. What experimental designs minimize bias in assessing biological activity (e.g., enzyme inhibition)?
- Best practices :
- Use AKR1C enzyme assays (e.g., NADPH-coupled spectrophotometry) with triplicate technical replicates.
- Include positive controls (e.g., flufenamic acid for AKR1C3 inhibition) and normalize activity to protein concentration via Bradford assay .
Data Contradiction Analysis
Q. How should researchers interpret variability in reported melting points (e.g., 165–175°C)?
- Resolution steps :
- Verify purity via elemental analysis (C, H, O %).
- Assess polymorphism using differential scanning calorimetry (DSC).
- Re-crystallize from polar aprotic solvents (e.g., DMSO) to isolate the most stable polymorph .
Q. What statistical methods are appropriate for reconciling divergent synthesis yields across studies?
- Recommendations :
- Apply random-effects meta-regression to account for covariates (e.g., catalyst type, reaction time).
- Report prediction intervals to quantify uncertainty in future replications .
Key Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
